![molecular formula C5H7N3O2 B1368109 3-amino-5-methyl-1H-pyrazole-4-carboxylic acid CAS No. 23286-64-8](/img/structure/B1368109.png)
3-amino-5-methyl-1H-pyrazole-4-carboxylic acid
Overview
Description
3-amino-5-methyl-1H-pyrazole-4-carboxylic acid is a heterocyclic compound that belongs to the pyrazole family Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-5-methyl-1H-pyrazole-4-carboxylic acid typically involves the cyclization of appropriate precursors. One common method is the reaction of hydrazine derivatives with β-ketoesters or β-diketones under acidic or basic conditions. The reaction proceeds through the formation of a hydrazone intermediate, which then cyclizes to form the pyrazole ring .
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, often using continuous flow reactors to ensure consistent quality and yield. The use of catalysts and specific reaction conditions can enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
3-amino-5-methyl-1H-pyrazole-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the pyrazole ring.
Substitution: The amino and carboxylic acid groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Like sodium borohydride or lithium aluminum hydride.
Substitution reagents: Including halogenating agents and nucleophiles.
Major Products Formed
The major products formed from these reactions include various substituted pyrazoles, which can have different functional groups attached to the pyrazole ring, enhancing their chemical and biological properties .
Scientific Research Applications
Pharmaceutical Applications
Anticonvulsant Properties
3-Amino-5-methyl-1H-pyrazole-4-carboxylic acid has been investigated for its anticonvulsant properties. Research indicates that it can be effective in controlling epilepsy, muscle tension, and anxiety in mammals. A notable patent describes its use in pharmaceutical compositions aimed at treating these conditions, highlighting its potential as a therapeutic agent for neurological disorders .
Muscle Relaxant and Anxiolytic Effects
The compound is also recognized for its muscle relaxant and anxiolytic effects. Studies have shown that derivatives of this compound can alleviate muscle spasticity and anxiety, making it a candidate for developing new anxiolytic medications .
Structural Studies and Drug Design
Molecular Conformation Studies
Recent research has focused on the molecular conformation of 3-amino-1H-pyrazole derivatives. Using techniques such as NMR and X-ray diffraction, studies have elucidated the preferred conformations of these compounds, which are crucial for understanding their biological activity and optimizing their design for drug development .
Synthesis and Derivatives
Synthesis of Related Compounds
The synthesis of this compound and its derivatives has been explored extensively. For instance, the compound can be synthesized through various chemical pathways, leading to derivatives that exhibit enhanced pharmacological profiles. These derivatives have been tested for their efficacy in treating various conditions, including cancer and inflammation .
Case Studies
Mechanism of Action
The mechanism of action of 3-amino-5-methyl-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or interact with cellular receptors, leading to various biological effects. For example, it may inhibit the activity of enzymes involved in inflammation or cancer cell proliferation .
Comparison with Similar Compounds
Similar Compounds
- 3-amino-1H-pyrazole-4-carboxylic acid
- 5-methyl-1H-pyrazole-4-carboxylic acid
- 3,5-dimethyl-1H-pyrazole-4-carboxylic acid
Uniqueness
3-amino-5-methyl-1H-pyrazole-4-carboxylic acid is unique due to the presence of both amino and carboxylic acid functional groups, which provide it with distinct chemical reactivity and biological activity. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a valuable compound for various applications .
Biological Activity
Introduction
3-Amino-5-methyl-1H-pyrazole-4-carboxylic acid (AMPC) is a compound of significant interest in pharmacology due to its diverse biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The chemical structure of AMPC can be represented as follows:
Key Structural Features:
- Pyrazole Ring : A five-membered ring containing two nitrogen atoms.
- Carboxylic Acid Group : Contributes to its acidic properties and biological activity.
- Amino Group : Enhances solubility and reactivity.
Anticonvulsant Activity
Research has demonstrated that AMPC exhibits anticonvulsant properties , making it a candidate for treating epilepsy and seizure disorders. The anticonvulsant effect was evaluated using the metrazole-induced seizure model, where AMPC showed significant protective activity against seizures.
Case Study: Anticonvulsant Efficacy
In a study, mice were administered AMPC intraperitoneally at doses ranging from 20 to 100 mg/kg. The results indicated a dose-dependent reduction in seizure frequency:
Dose (mg/kg) | % Protection from Seizures |
---|---|
20 | 40% |
50 | 70% |
100 | 90% |
This study suggests that AMPC could be effective in managing seizure disorders .
Anxiolytic Effects
AMPC has also been investigated for its anxiolytic effects . In behavioral tests such as the Vogel Conflict Test, which assesses anxiety-related behavior in rodents, AMPC demonstrated a significant reduction in anxiety-like behaviors.
Anxiolytic Activity Data
The following table summarizes the anxiolytic effects of AMPC compared to a control group:
Treatment | Anxiolytic Score (mean ± SD) |
---|---|
Control | 2.5 ± 0.5 |
AMPC (50 mg) | 4.0 ± 0.7 |
AMPC (100 mg) | 5.5 ± 0.6 |
These findings indicate that higher doses of AMPC correlate with increased anxiolytic effects .
Anti-inflammatory Properties
Recent studies have explored the anti-inflammatory potential of AMPC. It has been shown to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation.
COX Inhibition Study
In vitro assays were conducted to evaluate the COX-1 and COX-2 inhibitory activity of AMPC:
Compound | COX-1 Inhibition (%) | COX-2 Inhibition (%) |
---|---|---|
AMPC | 45 | 65 |
Aspirin | 60 | 80 |
AMPC showed promising results, particularly against COX-2, suggesting potential applications in inflammatory conditions .
Antimicrobial Activity
AMPC has also been evaluated for its antimicrobial properties . It exhibited activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria.
Antimicrobial Efficacy Results
The following table summarizes the minimum inhibitory concentrations (MIC) of AMPC against selected bacterial strains:
Bacterial Strain | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 32 |
Escherichia coli | 64 |
Pseudomonas aeruginosa | 128 |
These results indicate that AMPC possesses moderate antimicrobial activity .
The mechanisms underlying the biological activities of AMPC are multifaceted:
- GABAergic Modulation : For anticonvulsant effects, AMPC may enhance GABAergic transmission, leading to increased neuronal inhibition.
- COX Inhibition : The anti-inflammatory effects are likely due to direct inhibition of COX enzymes, reducing prostaglandin synthesis.
- Antimicrobial Mechanism : The antimicrobial action may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Properties
IUPAC Name |
3-amino-5-methyl-1H-pyrazole-4-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3O2/c1-2-3(5(9)10)4(6)8-7-2/h1H3,(H,9,10)(H3,6,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVEXOWPDNZOTNV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1)N)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00600569 | |
Record name | 3-Amino-5-methyl-1H-pyrazole-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00600569 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
23286-64-8 | |
Record name | 3-Amino-5-methyl-1H-pyrazole-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00600569 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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